Gadolinium (III) acetylacetonate hydrate (99.9%-Gd) (REO)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Gadolinium (III) complexes, including those with acetylacetonate ligands, can be synthesized through various methods. One approach involves the use of nitronyl or imino nitroxide radicals combined with gadolinium(III) to form different coordination complexes with distinct properties (Lescop, Luneau, Rey, Bussière, & Reber, 2002).

Molecular Structure Analysis

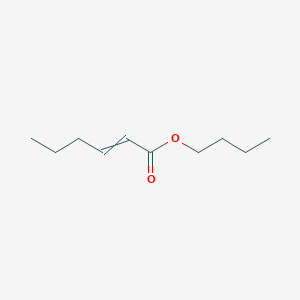

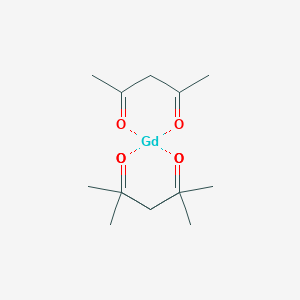

The molecular structure of gadolinium(III) acetylacetonate hydrate and related complexes is characterized by the coordination of the gadolinium ion with acetylacetonate ligands. Studies on similar gadolinium(III) complexes reveal structures where gadolinium is coordinated to various ligands, forming stable complexes (Cañadillas-Delgado, Fabelo, Pasán, Julve, Lloret, & Ruiz-Pérez, 2010).

Chemical Reactions and Properties

Gadolinium(III) acetylacetonate complexes can undergo various chemical reactions, influenced by their molecular structure. The properties of these complexes, such as magnetic and luminescent behaviors, are often studied in the context of their potential applications (Lescop et al., 2002).

Physical Properties Analysis

The physical properties of gadolinium(III) acetylacetonate hydrate include aspects like solubility, density, and crystal structure. These properties are crucial for understanding its behavior in various applications and environments. For instance, the crystal structure of related gadolinium complexes can be determined using techniques like X-ray diffraction, providing insights into their physical characteristics (Cañadillas-Delgado et al., 2010).

Chemical Properties Analysis

Chemically, gadolinium(III) acetylacetonate hydrate is known for its complexation reactions, stability, and potential for forming various coordination geometries. The interaction of gadolinium ions with ligands like acetylacetonate results in complexes with specific chemical behaviors, which are important for their practical applications (Lescop et al., 2002).

科学的研究の応用

Composition and Fluorescence

Gadolinium (III) acetylacetonate derivatives exhibit unique composition and fluorescence properties when synthesized via the solvothermal method. This makes them suitable for optical applications, including materials science and photonics, due to their distinctive luminescent characteristics (Lv, Zhang, Chen, & Ma, 2017).

Dielectric Properties

Research on β-Gd2(MoO4)3 thin films prepared by chemical solution deposition using Gadolinium acetylacetonate hydrate shows promising dielectric properties. These films have applications in electronics and photonics, indicating the potential for Gadolinium (III) acetylacetonate hydrate in advanced material synthesis (Ko, Mourey, Clark, & Trolier-McKinstry, 2010).

Decomposition and Nanoparticle Synthesis

The decomposition of Gadolinium acetylacetonate has been studied, showing that it undergoes multiple decomposition steps leading to the formation of Gd2O3 nanoparticles. This process is vital for the production of nanoparticles with specific applications in catalysis and materials science (Mahfouz, Ahmed, & Alshammari, 2014).

Hydrolysis and Sol-Gel Formation

The hydrolysis rate of Gadolinium and cerium acetylacetonates has been analyzed, suggesting a significant impact on the sol-gel formation of gadolinia-doped ceria. This finding is relevant for the development of fuel cells and other energy-related applications (Shen & Shaw, 2010).

Optical and Magnetic Resonance Imaging (MRI) Applications

Gadolinium phosphate nanocubes synthesized from Gadolinium acetylacetonate exhibit properties suitable for optical imaging and MRI, highlighting the compound's role in biomedical imaging and diagnostics (Rodriguez-Liviano et al., 2013).

Magnetocaloric Effect

Gadolinium acetate derivatives derived from Gadolinium acetylacetonate demonstrate a significant magnetocaloric effect, making them applicable in magnetic refrigeration technologies (Guo et al., 2012).

Safety And Hazards

Gadolinium (III) acetylacetonate hydrate is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

将来の方向性

特性

IUPAC Name |

gadolinium(3+);pentane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H7O2.Gd/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCXQIZIMGZZIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

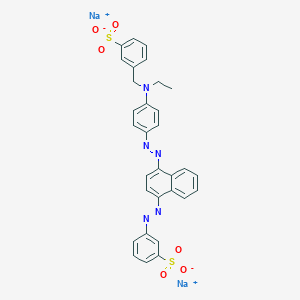

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Gd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21GdO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gadolinium (III) acetylacetonate hydrate (99.9%-Gd) (REO) | |

CAS RN |

14284-87-8 |

Source

|

| Record name | (OC-6-11)-Tris(2,4-pentanedionato-κO2,κO4)gadolinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14284-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)